molecular formula C10H11Cl2NO B3322411 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol CAS No. 1450915-93-1

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol

Cat. No.: B3322411
CAS No.: 1450915-93-1
M. Wt: 232.1 g/mol
InChI Key: LFVZLCKHDSVJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol is a chlorinated propan-2-ol derivative featuring a methylideneamino group linked to a 4-chlorophenyl substituent at position 2. The methylideneamino group (CH=N-) introduces reactivity as a Schiff base, which may influence its stability, solubility, and biological interactions.

Properties

IUPAC Name

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVZLCKHDSVJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NCC(CCl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol typically involves the reaction between (S)-(+)-Epichlorohydrin and 4-Chlorobenzaldehyde. The reaction proceeds through a nucleophilic substitution mechanism, where the epoxide ring of epichlorohydrin is opened by the nucleophilic attack of the aldehyde group, followed by the formation of the methylideneamino linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Chemistry

1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, facilitating various chemical reactions such as oxidation, reduction, and substitution.

Chemical Reactions

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can be reduced to form amines or alcohols.
  • Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Biology

This compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structural arrangement may allow it to interact with specific molecular targets, such as enzymes or receptors.

Research indicates that compounds with electron-donating groups on the phenyl ring exhibit enhanced antibacterial properties compared to those without such substitutions. Studies have shown promising results in terms of antimicrobial efficacy against various pathogens.

Medicine

In medicinal chemistry, 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol is investigated for its potential use in drug development. Its structural characteristics may contribute to the synthesis of novel antimicrobial agents and other therapeutic compounds.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and pharmaceuticals, where its unique chemical properties can be harnessed for various industrial processes.

Case Study: Antimicrobial Efficacy

A study conducted on synthesized alkaloids similar to this compound demonstrated significant antimicrobial activity. The findings indicated that structural modifications could lead to enhanced potency against different microbial strains.

Research Findings on Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have shown that alterations in the chlorophenyl group or changes in the methylideneamino linkage can significantly influence biological activity. These insights are crucial for optimizing the compound's efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit bacterial mRNA translation, similar to the action of oxazolidinone antimicrobials . This inhibition can disrupt protein synthesis in bacteria, leading to their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-3-(4-Chlorophenylamino)propan-2-ol

  • Structural Difference: Replaces the methylideneamino group with a phenylamino (-NH-C6H4Cl) substituent.
  • Activity: Exhibits antimicrobial properties, though it is 8 times less potent than amphotericin B against C. albicans. Dichlorophenyl derivatives (e.g., 1-chloro-3-(3',5'-dichlorophenylamino)propan-2-ol) show enhanced antifungal and antibacterial activity, with lower toxicity compared to standard drugs like tetracycline .
  • Synthesis : Typically derived via nucleophilic substitution of epichlorohydrin with substituted anilines.

1-Chloro-3-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)propan-2-ol

  • Structural Difference : Incorporates a piperazine ring and a diphenylmethyl group.
  • Activity : Demonstrates moderate antibacterial and antifungal activity. Reported yield is 40%, with a melting point of 70–71°C .
  • Applications: Investigated as a precursor for novel antimicrobial agents.

1-Chloro-3-(4-Chlorophenoxy)propan-2-ol

  • Structural Difference: Substitutes the methylideneamino group with a phenoxy (-O-C6H4Cl) moiety.
  • Applications : Commercially available as a pharmaceutical intermediate (CAS 39735-79-0). Likely used in β-blocker synthesis, similar to metoprolol intermediates .

1-Chloro-3-[(2-Methoxyphenyl)amino]propan-2-ol

  • Structural Difference: Features a 2-methoxyphenylamino group.
  • Applications : Used as a chiral building block for APIs (e.g., β-blockers). Synthesized via enzymatic resolution with Candida antarctica lipase B (CALB), achieving high enantiomeric excess (99% ee) .

1-((4-Chlorophenethyl)amino)propan-2-ol

  • Structural Difference: Contains a phenethylamino (-NH-CH2CH2-C6H4Cl) chain.
  • Applications : Intermediate for Lorcaserin, an anti-obesity drug. Highlights the role of aromatic substituents in modulating pharmacokinetics .

Enzymatic Kinetic Resolution

  • CALB-Catalyzed Reactions: Candida antarctica lipase B is widely used to resolve racemic chlorohydrins. For example, (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is obtained with 99% ee and 38% yield .
  • Advantages : High enantioselectivity, sustainable conditions, and compatibility with diverse substrates.

Antimicrobial Activity

Compound Activity Against C. albicans Toxicity (vs. Standard)
1-Chloro-3-(4-chlorophenylamino)-propan-2-ol Moderate (1/8× amphotericin B) Lower
Dichlorophenyl Derivatives High (1/2× tetracycline) Significantly lower

Physical Properties

Compound Melting Point (°C) Yield (%)
1-Chloro-3-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)propan-2-ol 70–71 40
(S)-Betaxolol Intermediate N/A 38 (CALB resolution)

Key Structural Influences on Activity

  • Substituent Effects : Dichlorophenyl groups enhance antimicrobial potency, while methoxy or phenethyl groups improve solubility and target interaction.
  • Chirality : Enantiopure synthesis (e.g., via CALB) is critical for β-blocker efficacy, as seen in (S)-betaxolol production .

Biological Activity

1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol, with the molecular formula C10H11Cl2NO, is a synthetic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural arrangement that includes a chloro group, a chlorophenyl group, and a methylideneamino group attached to a propanol backbone. Its synthesis typically involves the reaction of (S)-(+)-Epichlorohydrin with 4-Chlorobenzaldehyde, leading to various applications in pharmaceuticals and chemical research .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.0039 mg/mL .

Table 1: Antimicrobial Activity of 1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus mycoides0.0048
Candida albicans0.039

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in oxazolidinone antimicrobials, potentially by interfering with bacterial mRNA translation processes . The structural characteristics of the compound contribute to its reactivity and biological interactions.

The biological activity of 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol is believed to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to the inhibition of essential cellular processes in bacteria and cancer cells, thereby exerting its antimicrobial and anticancer effects .

Case Study: Antimicrobial Efficacy

A study conducted on various synthesized alkaloids, including derivatives similar to 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol, demonstrated promising results in terms of antimicrobial activity. The findings indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced antibacterial properties compared to those without such substitutions .

Research Findings on Structure-Activity Relationship (SAR)

Research on structure-activity relationships has shown that modifications in the compound's structure can significantly affect its biological activity. For example, variations in the chlorophenyl group or alterations in the methylideneamino linkage can lead to differences in potency against various microbial strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via imine formation between 4-chlorobenzaldehyde and 1-chloro-3-aminopropan-2-ol under acidic catalysis (e.g., acetic acid) with reflux conditions. Critical parameters include stoichiometric ratios, temperature control (70–90°C), and solvent selection (e.g., ethanol or THF) to maximize yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate the product. Purity is confirmed via TLC and melting point analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify the imine proton (δ 8.2–8.5 ppm) and aromatic protons (δ 7.3–7.6 ppm), while 35^{35}Cl NMR confirms chloro-group positions .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 274.03 for C10_{10}H10_{10}Cl2_{2}N2_2O) and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for C=N (1640–1680 cm1^{-1}) and O-H (3200–3400 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can enantiopure forms of this compound be obtained for chiral studies?

  • Kinetic Resolution : Use immobilized lipases (e.g., Candida antarctica lipase B, CALB) to resolve racemic mixtures. For example, CALB catalyzes enantioselective acylation of the secondary alcohol, yielding >99% enantiomeric excess (ee) in optimized solvent systems (e.g., tert-butanol) .
  • Chiral HPLC : Validate enantiopurity using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .

Q. What mechanistic approaches are used to study its potential biological activity (e.g., antimicrobial)?

  • Protein Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • Molecular Docking : Computational models (AutoDock Vina) predict binding poses with active sites, guided by the compound’s imine and chloroaryl motifs .

Q. How can contradictory bioactivity data across studies be resolved?

  • Purity Analysis : Verify synthetic batches via HPLC-MS to rule out impurities (e.g., unreacted aldehyde or amine precursors) .
  • Cell-Based Assays : Standardize cell lines (e.g., HeLa for cytotoxicity) and culture conditions (e.g., serum-free media) to minimize variability .

Q. What strategies enable structural modification for structure-activity relationship (SAR) studies?

  • Imine Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Backbone Functionalization : Introduce substituents at the propan-2-ol hydroxyl (e.g., esterification or etherification) to modulate lipophilicity .

Q. How is computational chemistry applied to predict its physicochemical properties?

  • QSAR Modeling : Use software like COSMO-RS to predict logP (lipophilicity) and solubility. Molecular dynamics simulations (GROMACS) assess membrane permeability .
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Methodological Considerations

  • Stereochemical Stability : Monitor imine tautomerization via 1^1H NMR in DMSO-d6_6 to assess configuration stability under physiological conditions .
  • Toxicity Profiling : Use in silico tools (e.g., ProTox-II) to predict mutagenicity and prioritize in vitro assays (Ames test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.